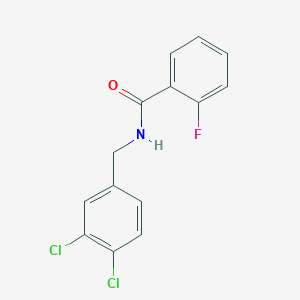![molecular formula C24H18BrF3N4O3S B332659 METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B332659.png)
METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine moiety
準備方法
The synthesis of METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Coupling with the benzothiophene moiety: This step may involve the use of coupling reagents and catalysts to form the desired product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions will depend on the specific conditions and reagents used.
科学的研究の応用
METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be explored for the development of new materials with specific characteristics.
作用機序
The mechanism of action of METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar compounds to METHYL 2-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other pyrazolo[1,5-a]pyrimidine derivatives and benzothiophene derivatives. These compounds may share some structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
特性
分子式 |
C24H18BrF3N4O3S |
|---|---|
分子量 |
579.4 g/mol |
IUPAC名 |
methyl 2-[[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H18BrF3N4O3S/c1-35-23(34)20-14-4-2-3-5-17(14)36-22(20)30-21(33)16-11-19-29-15(12-6-8-13(25)9-7-12)10-18(24(26,27)28)32(19)31-16/h6-11H,2-5H2,1H3,(H,30,33) |
InChIキー |
VCCQIUJDSAHEDY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Br)C(F)(F)F |
正規SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chloro-2-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B332576.png)

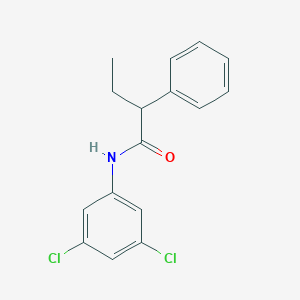
![(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332583.png)
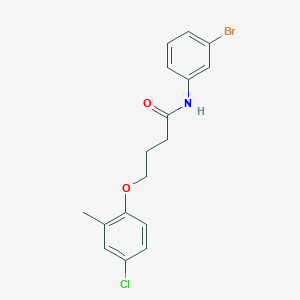
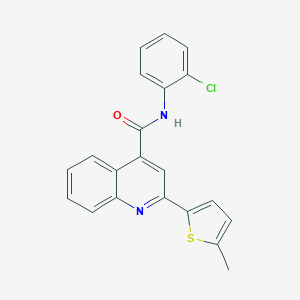
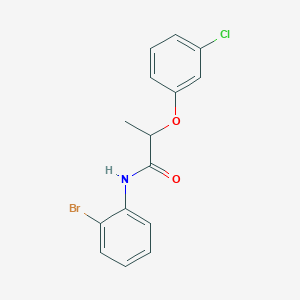
![2,4-dichloro-N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B332591.png)
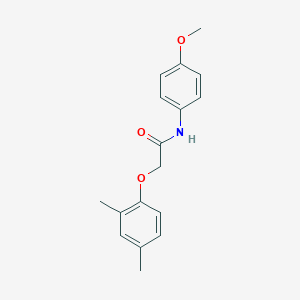

![(4Z)-4-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B332595.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B332596.png)
![2-(2,4-dichlorophenoxy)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B332597.png)
